molecular formula C8H4BrClFN B3039255 3-Bromo-2-chloro-6-fluorophenylacetonitrile CAS No. 1003608-91-0

3-Bromo-2-chloro-6-fluorophenylacetonitrile

Cat. No.: B3039255
CAS No.: 1003608-91-0
M. Wt: 248.48 g/mol
InChI Key: CMXWYLCYVCFYRI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorophenylacetonitrile: is an organic compound with the molecular formula C8H4BrClFN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation: The synthesis of 3-Bromo-2-chloro-6-fluorophenylacetonitrile typically begins with the halogenation of a suitable phenylacetonitrile precursor

    Nitrile Formation: The nitrile group is introduced through a reaction involving a suitable cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and nitrile formation processes. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-chloro-6-fluorophenylacetonitrile can undergo nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the phenyl ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenylacetonitriles can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 3-Bromo-2-chloro-6-fluorophenylacetonitrile is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a building block for the synthesis of drug candidates.

Industry:

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-6-fluorophenylacetonitrile exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism of action would vary based on the structure of the final drug molecule derived from this compound.

Comparison with Similar Compounds

    3-Bromo-2-chloro-6-fluorotoluene: Similar in structure but lacks the nitrile group.

    2-Chloro-3-bromo-6-fluorotoluene: Another structural isomer with different substitution patterns.

Uniqueness:

    3-Bromo-2-chloro-6-fluorophenylacetonitrile: is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-(3-bromo-2-chloro-6-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClFN/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXWYLCYVCFYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-bromo-3-bromomethyl-2-chloro-4-fluorobenzene (9.945 g) in absolute ethanol (40 mL) was added dropwise to a solution of potassium cyanide (2.38 g) in water (2 ml) under heating over a period of 30 minutes. The reaction mixture was heated to reflux for 7 hours. The reaction mixture was then allowed to cool and stored at ambient temperature for 16 hours. The mixture was filtered and the filtrate concentrated. The residue was dissolved in ethyl acetate, dried over magnesium sulfate and concentrated to give (3-bromo-2-chloro-6-fluoro-phenyl)-acetonitrile as a pale yellow oil (8.19 g).
Quantity
9.945 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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